
cis-3-Methyl-3-hexene
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Overview
Description
cis-3-Methyl-3-hexene: is an organic compound with the molecular formula C7H14 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the substituents on either side of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Protonolysis: One common method to synthesize cis-3-Methyl-3-hexene is through the hydroboration of 3-hexyne followed by protonolysis. This method involves the addition of borane (BH3) to the alkyne, followed by treatment with a proton source to yield the desired alkene.
Catalytic Hydrogenation: Another method involves the partial hydrogenation of 3-methyl-3-hexyne using a Lindlar catalyst, which selectively produces the cis-alkene.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to form 3-methylhexane using hydrogen gas and a suitable catalyst.
Halogenation: It can react with halogens like bromine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Dimethyldioxirane for epoxidation.
Hydrogenation: Hydrogen gas and a palladium or platinum catalyst.
Halogenation: Bromine or chlorine in an inert solvent.
Major Products:
Epoxidation: this compound oxide.
Hydrogenation: 3-Methylhexane.
Halogenation: 3,4-Dibromo-3-methylhexane.
Scientific Research Applications
Geometric Isomerism Studies
Cis-3-Methyl-3-hexene serves as a model compound for studying geometric isomerism. Researchers investigate how the cis configuration affects chemical reactivity compared to its trans counterpart, providing insights into stereochemistry and reaction mechanisms.
Reaction Mechanisms
The compound is utilized to explore various reaction mechanisms involving alkenes, such as electrophilic additions and oxidation reactions. For instance, during epoxidation, the double bond interacts with electrophiles to form epoxides through a concerted mechanism.
Synthesis of Complex Organic Compounds
This compound acts as an intermediate for synthesizing complex organic molecules. Its reactivity allows chemists to create diverse products through various reactions, including hydrogenation and halogenation.
Metabolic Pathways
Studies have examined the potential role of this compound in metabolic pathways, investigating its interactions with enzymes and other biomolecules.
Toxicology Studies
The compound's reactivity is assessed for potential toxicological effects when interacting with biological systems, providing insights into safety and environmental impact.
Pharmaceutical Intermediates
This compound is being explored as a starting material for synthesizing pharmaceutical intermediates. Its structural properties may facilitate the development of new therapeutic agents.
Specialty Chemicals Production
The compound is used in synthesizing specialty chemicals that require specific structural features for functionality. Its unique properties make it valuable in producing tailored chemical products.
Polymer Chemistry
In polymer formulations, this compound can be incorporated to modify physical properties such as flexibility and thermal stability, enhancing material performance.
Case Study 1: Interaction with Biological Molecules
A study investigated the interaction of this compound with cytochrome P450 enzymes, crucial for drug metabolism. The research indicated that this compound could be metabolized by these enzymes, leading to reactive metabolites influencing cellular functions.
Case Study 2: Synthesis of Pharmaceutical Compounds
Another study focused on using this compound as an intermediate in synthesizing anti-inflammatory agents. The unique stereochemistry allowed for selective reactions yielding products with enhanced biological activity compared to non-specific alkene derivatives.
Mechanism of Action
The mechanism of action of cis-3-Methyl-3-hexene in chemical reactions typically involves the interaction of its double bond with electrophiles or nucleophiles. For example, in epoxidation, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, forming an oxacyclopropane ring through a concerted reaction mechanism .
Comparison with Similar Compounds
trans-3-Methyl-3-hexene: The trans isomer has the substituents on opposite sides of the double bond, leading to different physical and chemical properties.
3-Methyl-2-hexene: This compound has the double bond in a different position, affecting its reactivity and applications.
3-Methyl-1-hexene: Another positional isomer with distinct properties.
Uniqueness: cis-3-Methyl-3-hexene is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans counterpart .
Biological Activity
Cis-3-methyl-3-hexene is an organic compound classified as an alkene, notable for its carbon-carbon double bond and specific geometric configuration. Understanding its biological activity is crucial for various applications in chemistry, biology, and medicine. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Structure and Isomerism
This compound has the molecular formula C7H14 and features a double bond between the third and fourth carbon atoms. The "cis" designation indicates that the methyl groups are on the same side of the double bond, influencing its reactivity and interaction with biological systems.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 98.19 g/mol |
Boiling Point | 100 °C |
Melting Point | -139 °C |
Density | 0.67 g/cm³ |
Reactivity with Biological Molecules
This compound has been studied for its interactions with various biological molecules. Its reactivity is primarily attributed to the presence of the carbon-carbon double bond, which can undergo various reactions including oxidation and epoxidation.
Oxidation Reactions
Research indicates that this compound can react with oxidizing agents to form epoxides. This transformation is significant as epoxides are known to interact with nucleophilic sites in biological molecules, potentially leading to cytotoxic effects or serving as intermediates in synthetic pathways for pharmaceuticals .
Kinetic Studies
Recent studies have focused on the kinetics of reactions involving this compound:
- Reaction with Chlorine Atoms : The rate coefficient for the reaction of this compound with chlorine atoms was determined to be 4.13×10−10cm3molecule−1s−1 at 296 K. This study highlighted that both addition and hydrogen abstraction channels contribute significantly to the overall kinetics .
- Reaction with Hydroxyl Radicals : A comparative study showed that this compound exhibits higher reactivity towards hydroxyl radicals than other alkenes, emphasizing its potential role in atmospheric chemistry and implications for biological systems .
Case Study 1: Epoxidation Mechanism
A computational study investigated the epoxidation of this compound using dimethyldioxirane. The results indicated a spiro transition state mechanism that favored epoxidation due to reduced steric hindrance compared to trans isomers. This finding underscores the importance of stereochemistry in determining reaction pathways and outcomes .
Case Study 2: Biological Implications
In a study focusing on the biological implications of alkenes, it was found that this compound's ability to form reactive intermediates could lead to DNA damage or alterations in cellular signaling pathways. The compound's reactivity profile suggests potential risks associated with exposure in environmental contexts .
Properties
CAS No. |
4914-89-0 |
---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(Z)-3-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6- |
InChI Key |
FHHSSXNRVNXTBG-SREVYHEPSA-N |
Isomeric SMILES |
CC/C=C(/C)\CC |
Canonical SMILES |
CCC=C(C)CC |
Origin of Product |
United States |
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